DL-AP4 Sodium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-AP4 Sodium salt is synthesized through a series of chemical reactions involving the introduction of amino and phosphono groups to a butyric acid backbone. The synthesis typically involves the following steps:
Formation of the butyric acid backbone: This involves the reaction of suitable starting materials to form the butyric acid structure.
Introduction of the amino group: This step involves the addition of an amino group to the butyric acid backbone.
Introduction of the phosphono group: This involves the addition of a phosphono group to the butyric acid backbone.
Formation of the sodium salt: The final step involves the conversion of the compound to its sodium salt form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other suitable purification methods .
Chemical Reactions Analysis
Types of Reactions
DL-AP4 Sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
DL-AP4 Sodium salt has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of glutamate receptors in the central nervous system and to investigate the mechanisms of excitatory neurotransmission
Pharmacology: The compound is used to develop and test new drugs targeting glutamate receptors
Biochemistry: It is used to study the biochemical pathways involving glutamate and its receptors
Medicine: Research involving this compound contributes to the understanding of neurological disorders and the development of therapeutic interventions
Mechanism of Action
DL-AP4 Sodium salt exerts its effects by acting as a broad-spectrum antagonist of glutamate receptors. It binds to the receptors and inhibits their activation by glutamate, thereby reducing excitatory neurotransmission. The molecular targets of this compound include various subtypes of glutamate receptors, and its action involves the modulation of signaling pathways associated with these receptors .
Comparison with Similar Compounds
DL-AP4 Sodium salt is unique among glutamate receptor antagonists due to its broad-spectrum activity. Similar compounds include:
DL-AP3 Sodium salt: Another glutamate receptor antagonist with a slightly different structure and activity profile
DL-AP5 Sodium salt: A more selective antagonist for certain subtypes of glutamate receptors
L-AP4 Sodium salt: The L-isomer of DL-AP4, which has different biological activity and potency
This compound stands out due to its ability to inhibit a wide range of glutamate receptor subtypes, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
sodium;(3-amino-3-carboxypropyl)-hydroxyphosphinate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P.Na/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWPQOULJIILQQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)[O-])C(C(=O)O)N.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NNaO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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